molecular formula C12H15N3O2 B3029752 Phenylpiracetam hydrazide CAS No. 77472-71-0

Phenylpiracetam hydrazide

Cat. No.: B3029752
CAS No.: 77472-71-0
M. Wt: 233.27 g/mol
InChI Key: AXQUMNYYLGUJIZ-UHFFFAOYSA-N
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Description

Phenylpiracetam hydrazide, also known as fonturacetam hydrazide, is a chemical derivative of the nootropic drug phenylpiracetam, distinguished by the replacement of the parent compound's amide group with a hydrazide functional group . This modification yields a distinct molecular entity (CAS 77472-71-0, Molecular Formula: C12H15N3O2) that has been investigated primarily for its potential neuropharmacological properties . First reported in scientific literature in 1980, early research from Russian groups identified its anticonvulsant activity, demonstrating efficacy in electroshock tests with an ED50 of 310 mg/kg . Subsequent studies have suggested that, unlike some related compounds, piracetam derivatives containing a hydrazide grouping may uniquely combine nootropic activity with a specific stimulant effect . The compound is of significant interest in preclinical research for exploring the structure-activity relationships within the racetam family, particularly how modifications to the functional group can influence pharmacological profile, bioavailability, and mechanism of action . As a supplier, we provide this compound to qualified researchers for in-vitro and other non-clinical investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes of any kind .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-14-11(16)8-15-7-10(6-12(15)17)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQUMNYYLGUJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032563
Record name Phenylpiracetam hydrazide
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Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77472-71-0
Record name 1-Pyrrolidineacetic acid, 2-oxo-4-phenyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77472-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylpiracetam hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylpiracetam hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLPIRACETAM HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289199VKN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Reactivity Research

Model Compound for Hydrazide Reactivity Studies

Phenylpiracetam hydrazide, a derivative of the nootropic compound phenylpiracetam, serves as a valuable model compound for the investigation of hydrazide reactivity. In chemical research, a model compound is a well-defined chemical species that contains the key structural features or functional groups of a broader class of molecules. By studying the reactivity of this simpler, representative compound, researchers can extrapolate the findings to understand the chemical behavior of more complex, related structures. This compound is particularly suitable for this role due to the presence of the defining hydrazide moiety (-CONHNH₂) attached to a stable and well-characterized pyrrolidone framework.

The primary focus of reactivity studies involving this compound is the hydrazide functional group, which dictates its chemical behavior. Research in this area explores several key types of reactions:

Condensation Reactions: The hydrazide group is known to react with aldehydes and ketones to form hydrazones. While specific experimental data for this compound remains limited, this reaction is a fundamental characteristic of hydrazides and a key area of study. The formation of hydrazone linkages is a versatile method for conjugation and functionalization in medicinal chemistry.

Oxidation: The hydrazide moiety is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄). This reaction can convert the hydrazide group into a carboxylic acid (-COOH) or lead to the evolution of nitrogen gas (N₂). Understanding the oxidative stability and degradation pathways is crucial for its application and storage.

Complexation: The nitrogen atoms of the hydrazide group can act as ligands, binding to transition metals like iron (Fe³⁺) and copper (Cu²⁺) to form coordination complexes. This property is under investigation for potential catalytic applications, where the metal-hydrazide complex could facilitate specific chemical transformations.

Research utilizing this compound as a model compound allows for a systematic exploration of these reactions. By varying reaction conditions such as pH, temperature, and the nature of reactants, scientists can elucidate reaction mechanisms, kinetics, and the structure of the resulting products. This knowledge is not only fundamental to understanding the chemistry of this compound itself but also contributes to the broader field of organic and medicinal chemistry, particularly in the synthesis of new pharmaceutical agents and other bioactive molecules.

Table 1: Summary of Hydrazide Reactivity in this compound

Reaction Type Reactant Class Resulting Product(s) Significance
Condensation Aldehydes / Ketones Hydrazones Formation of stable linkages for chemical conjugation.
Oxidation Strong oxidizing agents (e.g., KMnO₄) Carboxylic acid, Nitrogen gas (N₂) Understanding of degradation pathways and stability.
Complexation Transition metals (e.g., Fe³⁺, Cu²⁺) Coordination complexes Potential for use in catalysis and material science.

Molecular Pharmacology and Proposed Mechanisms of Action

Overview of Hypothesized Pharmacological Mechanisms

The precise mechanisms of action for phenylpiracetam hydrazide are not yet fully understood. However, research and anecdotal evidence suggest several potential pathways through which it may exert its effects. It is believed to modulate the activity of several key neurotransmitter systems, including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862), which are crucial for learning, memory, and mood regulation. echemi.comechemi.com Additionally, it is hypothesized to interact with specific receptors and transporters in the brain, potentially increasing the density of NMDA and AMPA receptors, which are vital for synaptic plasticity and cognitive functions. patsnap.com

Neurotransmitter System Modulation

This compound is thought to influence multiple neurotransmitter systems, contributing to its reported effects on cognition and mood.

Acetylcholine System Interactions and Cholinergic Transmission Enhancement

A key proposed mechanism of this compound is the enhancement of cholinergic transmission. echemi.comechemi.com Similar to its parent compound, phenylpiracetam, it is believed to increase the synthesis and release of acetylcholine. psychonautwiki.organiracetam.eu This is significant as the cholinergic system plays a critical role in memory and learning processes. echemi.com Some theories suggest that racetams, as a class, may increase the sensitivity of acetylcholine receptors. ethosherbals.com

Dopaminergic System Interactions

Interactions with the dopaminergic system are considered a notable aspect of this compound's pharmacological profile, potentially contributing to its reported effects on motivation and mood. echemi.com It is thought to act as a dopamine reuptake inhibitor, which would lead to increased levels of dopamine in the brain. psychonautwiki.organiracetam.eu Some studies on the parent compound, phenylpiracetam, have shown that it increases the density of dopamine receptors. nootropicsexpert.comselfdecode.com

Norepinephrine System Interactions

This compound is also believed to interact with the norepinephrine system. The parent compound, phenylpiracetam, has been reported to act as a norepinephrine reuptake inhibitor, which could contribute to its stimulant-like effects. psychonautwiki.organiracetam.eu Specifically, the (R)-enantiomer of phenylpiracetam has been identified as a dual norepinephrine-dopamine reuptake inhibitor. mental-health-matters.org

Serotonin (B10506) System Modulation

While the primary focus has been on other neurotransmitter systems, some evidence suggests that phenylpiracetam may also modulate the serotonin system. researchgate.net One proposed mechanism is an increase in the number of serotonin receptors in the brain. selfdecode.com However, studies on S-phenylpiracetam indicated it does not significantly influence serotonin receptors. researchgate.net

Receptor and Transporter Interactions

The interaction of this compound with various receptors and transporters is a key area of investigation into its mechanism of action. It is hypothesized to increase the density of NMDA and AMPA receptors, which are crucial for synaptic plasticity and cognitive functions. patsnap.com The parent compound, phenylpiracetam, binds to α4β2 nicotinic acetylcholine receptors and is also described as a positive allosteric modulator of AMPA receptors. wikipedia.orgwikipedia.org Furthermore, studies on phenylpiracetam have identified the dopamine transporter (DAT) as a significant molecular target. researchgate.netumbrellalabs.is The (R)-enantiomer of phenylpiracetam acts as a dual norepinephrine-dopamine reuptake inhibitor, while the (S)-enantiomer is selective for the dopamine transporter. mental-health-matters.org

Interactive Data Table: Hypothesized Neurotransmitter Interactions of this compound

Neurotransmitter System Proposed Mechanism of Action Potential Effects
Acetylcholine Enhancement of transmission, increased receptor sensitivity Improved memory and learning
Dopamine Reuptake inhibition, increased receptor density Enhanced motivation and mood
Norepinephrine Reuptake inhibition Increased alertness and focus
Serotonin Increased receptor density Mood modulation

NMDA Receptor Modulation and Density Influence

While direct studies on this compound are lacking, research on its parent compound suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor system. Animal studies have indicated that Phenylpiracetam may increase the density of NMDA receptors. nootropicsexpert.com This is a significant finding, as NMDA receptors are crucial for synaptic plasticity, a fundamental process for learning and memory. patsnap.com The modulation of these receptors is a recurring theme in the pharmacology of nootropic compounds. google.com Some sources hypothesize that racetams, as a class, may act as positive allosteric modulators of glutamate (B1630785) receptors, which would include the NMDA receptor. ethosherbals.com However, one report focusing on Phenylpiracetam did not find evidence of direct binding to the NMDA-type glutamate receptor. reddit.com

AMPA Receptor Modulation and Density Influence

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another critical component of the glutamatergic system, and its modulation is a more consistently reported mechanism for racetam compounds. wikipedia.org Phenylpiracetam, along with other racetams, has been described as a positive allosteric modulator of AMPA receptors. wikipedia.orgmental-health-matters.org This modulation is thought to enhance excitatory neurotransmission, leading to improved cognitive function. wikipedia.org The potentiation of AMPA receptors is believed to facilitate synaptic plasticity, a key mechanism for memory formation. aniracetam.eu Similar to its effects on NMDA receptors, Phenylpiracetam is also thought to increase the density of AMPA receptors, further contributing to its nootropic effects. patsnap.com

Synaptic Vesicle Protein 2A (SV2A) Ligand Activity

Several racetam compounds, particularly those with anticonvulsant properties like Levetiracetam (B1674943) and Brivaracetam, are known to act as ligands for the Synaptic Vesicle Protein 2A (SV2A). wikipedia.orgbiointerfaceresearch.comnih.gov This protein is integral to the proper functioning of the central nervous system and is implicated in the pathophysiology of epilepsy. biointerfaceresearch.com this compound was initially investigated as part of a series of anticonvulsant compounds. wikipedia.org An in-silico study involving virtual screening of approximately 2,500 racetam and racetam-like compounds identified a Phenylpiracetam derivative with a high affinity for SV2A, suggesting this as a potential mechanism for its anticonvulsant effects. biointerfaceresearch.com

Dopamine Transporter (DAT) Inhibition (Contextual, derived from parent compound research)

A significant aspect of Phenylpiracetam's pharmacology is its interaction with the dopaminergic system. Specifically, the (R)-enantiomer of Phenylpiracetam has been identified as a dopamine transporter (DAT) inhibitor. wikipedia.orgnih.gov This inhibition of dopamine reuptake leads to increased extracellular dopamine levels, which can enhance mood, motivation, and focus. wikipedia.orgneurolaunch.comnootropicsnowph.com This mechanism distinguishes Phenylpiracetam from many other racetams and contributes to its stimulant-like properties. wikipedia.org

Table 1: Phenylpiracetam (R-enantiomer) Affinity for Dopamine Transporter (DAT)

Parameter Value Source(s)
Ki 14.8 μM medchemexpress.com, abmole.com, invivochem.com
IC50 65.5 μM medchemexpress.com, abmole.com, invivochem.com

| IC50 (for displacement of [125I] RTI-55) | 4.82 μM | medchemexpress.com, invivochem.com |

Nicotinic Acetylcholine Receptor Interactions (Contextual, derived from parent compound research)

The cholinergic system is another primary target for many nootropic agents. Research indicates that Phenylpiracetam binds to α4β2 nicotinic acetylcholine receptors in the mouse brain cortex. wikipedia.orgmental-health-matters.orgiiab.me The interaction with these receptors is believed to promote cholinergic transmission, which is vital for cognitive functions such as memory and focus. nootropicsnowph.com Some reports suggest that the primary activity of Phenylpiracetam is manifested through its effects on nicotinic subtype cholinergic receptors. reddit.com

Table 2: Phenylpiracetam Interaction with Nicotinic Acetylcholine Receptors

Receptor Subtype IC50 Value Source(s)

| α4β2 | 5.86 μM | wikipedia.org, mental-health-matters.org |

Sigma σ1 Receptor Modulation (Contextual, derived from related racetam research)

The sigma-1 (σ1) receptor is a molecular chaperone that has been implicated in neuroprotection and cognitive processes. nih.gov While Phenylpiracetam itself does not appear to have a significant affinity for the σ1 receptor, a derivative, Methylphenylpiracetam (specifically the (4R,5S)-enantiomer known as E1R), has been identified as a positive allosteric modulator of this receptor. wikipedia.orgwikipedia.orgwikipedia.org This finding is noteworthy as it was the first racetam demonstrated to have this mechanism of action. wikipedia.orgwikipedia.org The positive modulation of σ1 receptors by E1R has been linked to enhanced cognition in animal models. nih.govcaldic.com

Synaptic Plasticity Enhancement Mechanisms

The enhancement of synaptic plasticity is considered a core mechanism for the cognitive-enhancing effects of nootropics. dbem.org Phenylpiracetam is believed to improve synaptic plasticity through several of the pathways mentioned above. patsnap.comneurolaunch.com The modulation of NMDA and AMPA receptors, which are fundamental to long-term potentiation (a cellular model of memory), is a primary proposed mechanism. aniracetam.eupatsnap.com By increasing the density and sensitivity of these receptors, Phenylpiracetam may facilitate more efficient neural communication and memory formation. patsnap.comneurolaunch.com Furthermore, its influence on neurotransmitter systems, including the dopaminergic and cholinergic pathways, also contributes to an environment conducive to synaptic plasticity. neurolaunch.comnootropicsnowph.com While direct evidence for this compound is sparse, it is hypothesized to share these properties, potentially with altered potency or duration of action. ethosherbals.com

Cell Membrane Permeability and Blood-Brain Barrier Penetration Research

A significant aspect of the molecular design of this compound, also known as fonturacetam (B1677641) hydrazide, involves the substitution of the amide group of phenylpiracetam with a hydrazide group. wikipedia.org This chemical modification is theorized to alter its pharmacokinetic profile, notably by enhancing its bioavailability and ability to cross the blood-brain barrier (BBB). echemi.com The parent compound, phenylpiracetam, is already noted to have greater ease in crossing the BBB compared to piracetam (B1677957), an effect attributed to the addition of a phenyl group to the pyrrolidone nucleus. quora.comnootropicsexpert.com The hydrazide modification is suggested to further augment this permeability. echemi.com

A 2023 study provided quantitative evidence supporting the efficient brain penetration of this compound. researchgate.net In this research, fonturacetam hydrazide was radiolabeled with Technetium-99m ([99mTc]) to create a tracer for brain imaging. Biodistribution studies were then conducted in mice to measure the uptake of the tracer in various organs. The results showed a significant concentration of the [99mTc]fonturacetam hydrazide complex in the brain shortly after intravenous injection. researchgate.net

The brain uptake was measured at 8.8% of the injected dose per gram (% ID/g) at 5 minutes post-injection. researchgate.net This level of penetration was notably higher than that of two established commercial brain imaging agents, [99mTc] ECD (ethyl cysteinate dimer) and [99mTc] HMPAO (hexamethylpropylene amine oxime), under similar experimental conditions. researchgate.net

Table 1: Comparative Brain Uptake of [99mTc]Fonturacetam Hydrazide and Standard Imaging Agents in Mice (5 min post-injection)

RadiotracerBrain Uptake (% Injected Dose/gram)Source
[99mTc]Fonturacetam hydrazide8.8% researchgate.net
[99mTc]ECD4.7% researchgate.net
[99mTc]HMPAO2.25% researchgate.net

These findings suggest that the hydrazide derivative of phenylpiracetam is not only capable of efficiently penetrating the BBB but may do so more effectively than other compounds used for cerebral imaging, supporting its potential for high central nervous system activity. researchgate.net

Modulation of Membrane Fluidity

One of the proposed mechanisms of action for the racetam class of nootropics involves the modulation of cell membrane properties. ethosherbals.comhealthline.com Specifically, compounds like piracetam are thought to interact with the lipid bilayer of cell membranes, increasing their fluidity. healthline.comnih.govnih.gov This effect is hypothesized to restore membrane integrity and improve cellular function, such as neurotransmitter signaling, particularly in conditions where membrane fluidity is compromised, such as in aging. healthline.comnih.gov

Research on piracetam has shown that it can enhance the fluidity of mitochondrial and synaptosomal plasma membranes in the brains of aged mice, an effect that was not observed in young mice. nih.govnih.gov This restoration of membrane properties is linked to improvements in mitochondrial function, including membrane potential and ATP production, following oxidative stress. nih.gov It is suggested that by enhancing membrane fluidity, piracetam can improve the function of membrane-bound proteins like receptors and ion channels, thereby facilitating signal transduction. nih.gov

Influence on Gene Expression Related to Neuroplasticity and Neuronal Survival

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamentally linked to changes in gene expression that lead to structural and functional adaptations in neurons. mental-health-matters.org this compound is investigated for its potential to support neuroplasticity and synaptic activity. limitlessbiochem.eu

The parent compound, phenylpiracetam, is known to modulate neuroplasticity by increasing the density of several key neurotransmitter receptors in the brain, including N-methyl-D-aspartate (NMDA), acetylcholine (ACh), GABA, and dopamine receptors. nootropicsexpert.comkiyalongevity.compatsnap.com An increase in the number of available receptors is a significant form of synaptic plasticity, as it can enhance the efficiency of neurotransmission, which is crucial for cognitive processes like learning and memory. nootropicsexpert.comkiyalongevity.com

It is proposed that this compound may exert similar effects, potentially increasing the density of NMDA and AMPA receptors, which are vital for synaptic plasticity. Furthermore, research on the related compound piracetam has demonstrated an ability to influence the epigenetic landscape of neural cells. One study found that piracetam could reverse cocaine-induced changes in the mRNA expression of DNA methyltransferase (DNMT) enzymes in astrocytes, suggesting a role in maintaining genomic stability and influencing gene expression. nih.gov While direct evidence for this compound is pending, these findings in related compounds suggest a potential mechanism involving the regulation of genes crucial for neuronal function and adaptation.

Promotion of Cerebral Blood Flow

Adequate cerebral blood flow is essential for supplying the brain with the oxygen and glucose required for optimal cognitive function and neuronal health. patsnap.com A key proposed mechanism for the neuroprotective and cognitive-enhancing effects of phenylpiracetam and its derivatives is the promotion of cerebral circulation. patsnap.compatsnap.com

Studies on the parent compound, phenylpiracetam, have demonstrated its effectiveness in improving blood flow in the brain. mental-health-matters.orgpatsnap.com Research conducted at the Serbsky State Scientific Center for Social and Forensic Psychiatry reported that phenylpiracetam leads to an improvement of regional blood flow in ischemic regions of the brain. mental-health-matters.orgmental-health-matters.org Animal models have provided further support for this mechanism. In a study involving Wistar rats with gravitational cerebral ischemia, phenylpiracetam administration was found to favor the restoration of local cerebral blood flow following the occlusion of carotid arteries, an effect that was more pronounced than that of piracetam. mental-health-matters.orgmental-health-matters.org

Association with Nerve Growth Factors

Nerve growth factors, also known as neurotrophins, are proteins that are essential for the survival, development, and function of neurons. Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that plays a pivotal role in neuroplasticity, including processes like synaptogenesis and dendritogenesis, which underpin learning and memory. mental-health-matters.orgkiyalongevity.com

There is evidence suggesting that this compound may be associated with an increase in the levels of BDNF. sonwuapi.com This action would directly promote the growth and production of brain cells and developmental proteins, particularly in brain regions associated with memory. sonwuapi.com

This potential mechanism is supported by research on related compounds. For instance, studies on R-phenylpiracetam, an isomer of the parent compound, suggest that its dopaminergic activity may promote the formation of neurotrophic factors like BDNF and Glial cell line-Derived Neurotrophic Factor (GDNF). researchgate.net The dopaminergic system can mediate neuroprotection and promote astrocytic pathways that lead to the synthesis of these crucial growth factors. researchgate.net An increase in BDNF expression is a known mechanism for treatments that enhance neuroplasticity. mental-health-matters.org Therefore, a potential association with and promotion of nerve growth factors like BDNF represents a key aspect of this compound's proposed molecular action.

Preclinical Neurobiological Effects and Efficacy Research

Cognitive Enhancement Studies in Animal Models

Preclinical research has explored the effects of Phenylpiracetam hydrazide on various aspects of cognitive function, with studies suggesting it may positively impact mental performance by stimulating neurochemical processes. echemi.com

Memory and Learning Improvement

This compound is suggested to enhance cognitive functions such as memory and learning. echemi.com The proposed mechanism for these effects involves the modulation of key neurotransmitter systems. trbextract.com It is thought that the compound may enhance the transmission of acetylcholine (B1216132), a neurotransmitter that plays a critical role in memory and learning processes. echemi.comtrbextract.com Research indicates it may improve the retention of information. echemi.com

Attention and Concentration Enhancement

The compound has been linked to improvements in attention, concentration, and alertness in preclinical research. echemi.com One of the key mechanisms thought to be involved is its interaction with dopamine (B1211576) receptors, which may lead to increased motivation and attention. echemi.comtrbextract.com By potentially stimulating these neurochemical pathways, this compound is studied for its capacity to improve performance in tasks that require sustained attention.

Impact on Operant Behavior Tasks

Animal studies have investigated the effect of this compound on goal-directed, motivated behavior. A comparative study in animal models demonstrated that rats treated with the compound exhibited a significant increase in operant behavior tasks when compared to control groups receiving a placebo. This finding suggests the compound may enhance motivation and cognitive performance under challenging conditions.

Animal ModelTreatment GroupObserved EffectReference
RatsThis compoundSignificant increase in operant behavior tasks compared to placebo.

Anti-Amnesic Effects

Research into the parent compound, Phenylpiracetam, has indicated potential anti-amnesic effects in animal models. wikipedia.orgmental-health-matters.orgcosmicnootropic.com Studies have shown that Phenylpiracetam can prevent retrograde amnesia in animals. wikipedia.orgiiab.me While this compound is derived from this compound, specific preclinical studies focusing solely on its anti-amnesic properties are not as extensively documented in the provided search results. However, its neuroprotective capabilities against conditions like cerebral ischemia suggest a potential to mitigate certain forms of memory impairment. trbextract.com

Neuroprotective and Anti-Inflammatory Research

This compound has demonstrated potential neuroprotective effects in preclinical studies. trbextract.com Research suggests it may help in mitigating neurological deficits associated with conditions such as cerebral ischemia. trbextract.com Furthermore, some studies indicate that derivatives of piracetam (B1677957), including those with a hydrazide group, possess unique anti-inflammatory and immunomodulatory effects. umbrellalabs.is

Reduction of Oxidative Damage via Antioxidant Activity

This compound is reported to possess antioxidant properties, which may contribute to its neuroprotective profile. echemi.com This antioxidant activity is believed to reduce oxidative damage to cells by protecting neurons from harmful free radicals. echemi.com By counteracting oxidative stress, the compound may help maintain cellular integrity and function under stressful conditions. limitlessbiochem.eupatsnap.com

Proposed MechanismEffectReference
Antioxidant ActivityReduces oxidative damage to cells. echemi.com
Free Radical ScavengingProtects brain cells and neurons from free radicals. echemi.com
NeuroprotectionPotential protection against oxidative damage to brain cells. limitlessbiochem.eu

Mitigation of Neuroinflammation

While direct research on this compound's anti-inflammatory effects is limited, evidence from its parent compound, phenylpiracetam, and the general characteristics of hydrazide compounds suggest a potential for mitigating neuroinflammation. umbrellalabs.is Studies focusing on the R-phenylpiracetam (R-PhP) enantiomer have demonstrated anti-inflammatory activity. nih.gov Research indicates that R-PhP can attenuate the overexpression of inflammatory genes. nih.govresearchgate.net Furthermore, general research into hydrazide derivatives has shown they can possess anti-inflammatory properties. umbrellalabs.is One study involving a piracetam derivative noted that the addition of a hydrazide group helped to decrease immunosuppression in animal models. umbrellalabs.is

Effects in Experimental Ischemic Conditions and Brain Injury Models

This compound has been investigated for its potential neuroprotective effects in preclinical models of brain injury. trbextract.com Research suggests the compound may help mitigate neurological deficits associated with cerebral ischemia. trbextract.com In one study involving Wistar rats under experimental ischemic conditions, the administration of this compound led to improved locomotor activity and memory retention when compared to control groups, indicating a protective effect on neural function during such events.

Contextually, the parent compound, phenylpiracetam, has been more extensively studied for its effects following brain trauma and ischemic events. wikipedia.orgnootropicsexpert.comiiab.me Clinical studies in Russia have explored phenylpiracetam for improving outcomes in conditions such as lesions of cerebral blood pathways and traumatic brain injury. wikipedia.orgiiab.me In animal models of gravitational cerebral ischemia, phenylpiracetam was found to reduce the severity of neurological deficits and improve survival rates. wikipedia.orgnutrahacker.com

Modulation of Inflammatory Gene Expression (e.g., TNF-α, IL-1β, iNOS)

Preclinical research, primarily on the parent compound R-phenylpiracetam, has shown a direct impact on the expression of key inflammatory genes. In studies using lipopolysaccharide (LPS)-induced endotoxemia in mice, a single injection of R-phenylpiracetam significantly attenuated the overexpression of tumor necrosis factor-α (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS). umbrellalabs.isnih.govresearchgate.netresearchgate.net These findings highlight that a primary molecular target for the anti-inflammatory effects of the parent compound is the dopamine transporter (DAT), and its inhibition leads to these downstream effects on inflammatory gene expression. umbrellalabs.isnih.gov

Another study on a hydrazide derivative of 2-pyrrolidone, referred to as Compound 4, demonstrated a dose-dependent reduction in the expression of IL-1β and iNOS genes in in-vitro tests. researchgate.net

Table 1: Effects of Phenylpiracetam and Related Compounds on Inflammatory Gene Expression in Preclinical Models Data based on research on the parent compound R-phenylpiracetam and a related hydrazide derivative.

CompoundExperimental ModelKey Findings
R-phenylpiracetam LPS-induced endotoxemia in miceSignificantly attenuated the overexpression of TNF-α, IL-1β, and iNOS. nih.govresearchgate.net
Compound 4 (hydrazide derivative of 2-pyrrolidone)In-vitro cell cultureDose-dependently reduced the expression of IL-1β and iNOS genes. researchgate.net

Anticonvulsant Properties in Experimental Models

This compound was first described in scientific literature as part of a 1980 investigation by a Russian research group exploring a series of chemical compounds for anticonvulsant activity. wikipedia.org It is specifically identified as a hydrazide derivative of phenylpiracetam with anticonvulsant effects. wikipedia.orgmental-health-matters.org Research indicates it is a candidate for managing seizure disorders due to its ability to reduce seizure severity in animal models. The parent compound, phenylpiracetam, also demonstrates anticonvulsant properties and has been used as an adjunctive therapy in epilepsy treatment. wikipedia.orgnootropicsexpert.commental-health-matters.org

Reduction of Seizure Severity

Studies have noted that this compound can reduce the severity of seizures in animal models, which points to its potential utility in managing seizure disorders. While detailed reports on the specific parameters of seizure reduction are not extensively available, its classification as an anticonvulsant in multiple sources underscores this effect. wikipedia.orgwikipedia.orgmental-health-matters.org

Electroshock Test Evaluations

The anticonvulsant potential of this compound was quantified in an electroshock test. In this specific experimental model, the compound was found to have a median effective dose (ED50) of 310 mg/kg. trbextract.comwikipedia.org This test is a standard method for evaluating the efficacy of potential anticonvulsant agents. nih.gov

Table 2: Electroshock Test Evaluation of this compound

CompoundExperimental ModelResult
This compound Maximal Electroshock Seizure (MES) TestED50 of 310 mg/kg. trbextract.comwikipedia.org

Effects on Physical Performance and Stress Resistance (Contextual, derived from parent compound research)

While direct studies on this compound's effects on physical performance are not detailed in the available literature, extensive research on its parent compound, phenylpiracetam, provides significant context. Phenylpiracetam was originally developed in Russia to help cosmonauts manage the prolonged stress of space missions. iiab.me It is known for its capacity to increase tolerance to extreme temperatures and stress. wikipedia.orgiiab.me

Research and user reports indicate that phenylpiracetam can enhance physical endurance, increase stamina, and reduce the effects of both physical and mental fatigue. nootropicsexpert.comnutrahacker.compediatricbrainfoundation.org These stimulant-like effects are potent enough that phenylpiracetam is the only racetam currently on the World Anti-Doping Agency's (WADA) list of banned substances for in-competition use. nootropicsexpert.com The compound has been shown to increase physical performance and resistance to cold, making it a subject of interest for athletes and those in physically demanding fields. pediatricbrainfoundation.orgpatsnap.com

Methodological Approaches in Preclinical Evaluation

The preclinical assessment of this compound utilizes established research methodologies to determine its biological activity. These investigations are foundational to understanding the compound's potential therapeutic applications. The primary goals are to identify the molecular targets and pathways through which it exerts its effects and to observe its impact on complex behaviors in animal models that are relevant to cognition and neurological function.

In vitro assays are essential for dissecting the molecular mechanisms of a compound in a controlled laboratory setting, outside of a living organism. For a substance like this compound, these tests focus on its interaction with key components of the nervous system, such as enzymes and neurotransmitter systems.

Research suggests that the mechanism of action for this compound, though not fully elucidated, involves the modulation of multiple neurotransmitter systems. It is believed to have a notable affinity for systems involving acetylcholine, dopamine, and norepinephrine (B1679862). Specifically, it is thought to enhance acetylcholine transmission, a critical process for memory, and interact with dopamine receptors, which are important for motivation. echemi.com

Acetylcholinesterase Inhibition: Given the proposed effects on cholinergic transmission, one key in vitro test is the acetylcholinesterase (AChE) inhibition assay. echemi.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, a compound can increase the levels and duration of action of acetylcholine in the synapse, a mechanism used by several cognitive-enhancing drugs. ffhdj.comnih.gov The most common method for this assay is the Ellman's method, which uses a colorimetric reaction to measure the activity of AChE. nanobioletters.comsemanticscholar.org A reduction in color intensity in the presence of the test compound indicates inhibition of the enzyme. nih.gov While this assay is a logical step in its evaluation, specific results for this compound are not widely available in published literature.

Neurotransmitter Release Studies: To explore the effects on dopamine and other neurotransmitters, release studies are conducted using preparations of brain tissue (e.g., synaptosomes) or cell cultures. These assays measure the amount of neurotransmitter released from neurons in response to stimulation, both with and without the presence of the compound being tested. This helps to determine if the substance acts as a releasing agent, a reuptake inhibitor, or if it influences receptor density and function. nootropicsexpert.compatsnap.com For this compound, these studies would aim to confirm and quantify its reported interaction with dopaminergic and noradrenergic systems.

Table 1: Overview of In Vitro Assays for this compound

Assay Type Purpose Common Methodology Key Parameters Measured
Acetylcholinesterase (AChE) Inhibition Assay To determine if the compound inhibits the enzyme that degrades acetylcholine, thereby potentially boosting cholinergic neurotransmission. ffhdj.comnih.gov Spectrophotometric analysis, often using the Ellman's method, which produces a colored product upon enzyme activity. nanobioletters.comsemanticscholar.org IC₅₀ (half-maximal inhibitory concentration), which indicates the potency of the compound as an inhibitor. nih.gov
Neurotransmitter Release & Receptor Binding Assays To investigate the compound's effect on the release, reuptake, or receptor binding of neurotransmitters like dopamine, norepinephrine, and acetylcholine. nootropicsexpert.com Radioligand binding assays using brain tissue homogenates or cell lines expressing specific receptors; measurement of neurotransmitter levels from brain slices or synaptosomes via techniques like HPLC. Receptor affinity (Ki), reuptake inhibition (IC₅₀), and changes in basal or stimulated neurotransmitter release.
Antioxidant Activity Assays To assess the compound's ability to protect cells from damage caused by free radicals and oxidative stress. echemi.com Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power). nih.gov IC₅₀ for radical scavenging; antioxidant capacity expressed in equivalents of a standard antioxidant like Trolox. nih.gov

Following in vitro characterization, in vivo models are used to study the effects of this compound on the behavior and physiology of living animals, typically rodents. These tests provide insights into the compound's integrated effects on the central nervous system, including its impact on learning, memory, motor activity, and anxiety.

Early research into piracetam derivatives found that compounds with a hydrazide group exhibit nootropic activity and a distinct stimulant effect. nih.gov Notably, these derivatives were effective in preventing amnesia induced by electroshock in a passive avoidance paradigm. nih.gov Furthermore, this compound itself was reported to have anticonvulsant effects in an electroshock test in early studies. wikipedia.org

Passive Avoidance Tests: This test is a widely used model for assessing learning and memory. nih.govphypha.ir In this task, an animal learns to avoid an environment in which it previously received an aversive stimulus, such as a mild foot shock. phypha.ir The latency to enter the "unsafe" compartment is measured as an indicator of memory retention. The finding that piracetam derivatives with a hydrazide group could prevent electroshock-induced amnesia in this test suggests a potential memory-enhancing or protective effect. nih.gov

Open Field Test: The open field test is a common method for evaluating general locomotor activity, exploration, and anxiety-like behavior in rodents. nih.govjax.org An animal is placed in a large, open arena, and its movements are tracked automatically. jax.orgumbrellalabs.is Parameters such as total distance traveled, speed, and time spent in the center versus the periphery of the arena are recorded. jax.orgresearchgate.net This test would be particularly relevant for verifying the "specific stimulant effect" noted for piracetam derivatives containing a hydrazide group. nih.gov

Hole-Board Test: The hole-board test is used to assess exploratory behavior, anxiety, and spatial memory. unipa.it The apparatus consists of a board with several holes, and the frequency and duration of an animal's head-dips into the holes are measured as an index of exploration or curiosity. unipa.itresearchgate.net A reduction in head-dipping can be interpreted as a sign of anxiety or neophobia. This test provides a nuanced view of the animal's behavioral state beyond simple locomotion. unipa.it

Beam Walking Test: This test is designed to assess fine motor coordination and balance. nih.gov Animals are required to traverse a narrow, elevated beam. The number of foot slips or falls is recorded as a measure of motor impairment or enhancement. nih.gov The beam walking test is crucial for determining if a compound has any adverse effects on motor control, or conversely, if it improves motor function, which is particularly relevant when evaluating treatments for neurological injuries or age-related decline. nih.gov

Table 2: Overview of In Vivo Animal Models for this compound Evaluation

Animal Model Purpose Typical Procedure Key Behavioral Endpoints Measured
Passive Avoidance Test To assess effects on learning and long-term memory. nih.govphypha.ir The animal is placed in a chamber with light and dark compartments and receives a mild foot shock in the dark side. Memory is tested by measuring the latency to re-enter the dark compartment at a later time. phypha.ir Step-through latency (time to enter the dark compartment); time spent in the dark compartment. phypha.ir
Open Field Test To evaluate general locomotor activity, exploratory drive, and anxiety levels. nih.govjax.org The animal is placed in an open, novel arena, and its movement patterns are recorded and analyzed by video tracking software. umbrellalabs.is Total distance moved, velocity, time spent in the center vs. periphery, rearing frequency, and grooming time. jax.orgresearchgate.net
Hole-Board Test To measure exploratory behavior and anxiety. unipa.it The animal is placed on an enclosed board containing multiple holes. The number and duration of head-pokes into the holes are recorded. researchgate.net Number of head-dips, latency to first head-dip, total time spent head-dipping.
Beam Walking Test To assess fine motor control, coordination, and balance. nih.gov The animal is tasked with walking across a narrow, elevated beam from a starting point to a goal platform. nih.gov Time to traverse the beam, number of foot slips, number of falls, and gait quality.

Comparative Pharmacological and Structural Analyses

Comparison with Phenylpiracetam

Phenylpiracetam hydrazide is a direct chemical derivative of Phenylpiracetam, a synthetic nootropic compound developed in 1983. nootropicsexpert.com The relationship between these two molecules provides a clear basis for understanding the impact of specific structural modifications on pharmacological activity.

The core chemical structure of Phenylpiracetam consists of the original piracetam (B1677957) molecule with an added phenyl group. quora.com This addition is what distinguishes it from Piracetam. This compound undergoes a further modification: the amide group of Phenylpiracetam is replaced with a hydrazide group. wikipedia.orgechemi.com This seemingly minor change from a CONH₂ (amide) to a CONHNH₂ (hydrazide) functional group is the sole structural difference.

This alteration is believed to influence the compound's pharmacological profile. Phenylpiracetam is known to modulate neurotransmitter systems, including increasing the density of acetylcholine (B1216132), NMDA glutamate (B1630785), GABA, and dopamine (B1211576) receptors. nootropicsexpert.compatsnap.com It is recognized for its psychostimulatory and cognitive-enhancing effects. reddit.com this compound is also thought to interact with dopamine and acetylcholine receptors, contributing to its purported effects on motivation, attention, and memory. echemi.commylandsupplement.com However, anecdotal reports on its effects are varied, with some users suggesting it is more stimulating than its parent compound, while others find it less effective, indicating a potential divergence in its pharmacological action or potency. reddit.com

CompoundKey Structural FeatureReported Pharmacological Targets
PhenylpiracetamContains a phenyl group attached to the pyrrolidone nucleus and an amide group.Modulates acetylcholine, dopamine, GABA, and NMDA receptors. nootropicsexpert.compatsnap.com
This compoundThe amide group is replaced by a hydrazide group. wikipedia.orgechemi.comThought to interact with dopamine and acetylcholine receptors. echemi.commylandsupplement.com

Bioavailability, particularly the ability to cross the blood-brain barrier, is a critical factor for centrally acting agents. The addition of a phenyl group to the piracetam structure makes Phenylpiracetam significantly more potent than its predecessor, largely by enhancing its ability to penetrate the blood-brain barrier. quora.comreddit.com

The subsequent modification to create this compound is also claimed to further enhance bioavailability. echemi.commylandsupplement.com The substitution of the amide with a hydrazide group may alter the molecule's polarity and metabolic stability, potentially leading to more efficient absorption and transport into the central nervous system. echemi.comempowher.com This improved efficiency could, in theory, lead to stronger cognitive effects compared to the parent compound. mylandsupplement.com However, it is worth noting that some user discussions mention the powder form of the compound may have poor bioavailability, suggesting that the formulation could also play a significant role. reddit.com

Comparison with Other Racetam Derivatives

The racetam class of drugs is characterized by a shared pyrrolidone nucleus, but encompasses compounds with a wide array of biological activities. wikipedia.org

There is no single, universally accepted mechanism of action for all racetams. wikipedia.org Many nootropic racetams, like Piracetam and Aniracetam, are believed to function as positive allosteric modulators of AMPA-type glutamate receptors. wikipedia.org They are also thought to enhance cholinergic neurotransmission. ethosherbals.com Phenylpiracetam and its hydrazide derivative share this likely influence on the acetylcholine system. quora.comethosherbals.com

A key difference, however, is the pronounced effect of the phenyl-containing racetams on the dopaminergic and noradrenergic systems, which is not a primary feature of simpler racetams like Piracetam. quora.comempowher.com This contributes to the stimulant-like effects observed with Phenylpiracetam and its hydrazide analog. echemi.comempowher.com Furthermore, the racetam class includes drugs with entirely different primary mechanisms, such as the anticonvulsants Levetiracetam (B1674943) and Brivaracetam, which act by binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.org

Racetam DerivativePrimary Mechanism of Action
PiracetamPositive allosteric modulator of AMPA receptors; enhances cholinergic function. wikipedia.org
PhenylpiracetamModulates AMPA, NMDA, acetylcholine, and dopamine receptors. nootropicsexpert.compatsnap.com
This compoundThought to modulate acetylcholine and dopamine systems; may also act on glutamate receptors. echemi.comethosherbals.com
LevetiracetamBinds to synaptic vesicle glycoprotein 2A (SV2A). wikipedia.org

The racetam scaffold has been a fertile ground for medicinal chemistry, leading to analogs with distinct activities.

Phenylpiracetam itself is a 4-phenyl-substituted analog of piracetam. wikipedia.org

Methylphenylpiracetam is a derivative of Phenylpiracetam and is a positive allosteric modulator of the sigma-1 receptor, a mechanism not typically associated with other racetams. wikipedia.orgwikipedia.org

Levetiracetam and Brivaracetam are racetam analogs developed specifically for their anticonvulsant properties, demonstrating that modifications to the core structure can lead to completely different therapeutic applications. wikipedia.org

Comparative Analysis with Other Nootropic Agents

This compound's profile as a stimulant nootropic places it in a unique position relative to other cognitive enhancers. empowher.com Its mechanism can be contrasted with several other classes of nootropics.

Cholinergic Precursors : Agents like Alpha-GPC and CDP-Choline work by supplying the brain with choline (B1196258), a direct precursor to the neurotransmitter acetylcholine. This is a fundamentally different approach from this compound, which is believed to modulate the action and density of acetylcholine receptors rather than providing raw materials. empowher.com

Peptide-Based Nootropics : Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is often compared to racetams but is structurally a dipeptide analog. While it also influences acetylcholine and glutamate systems, its mechanism is thought to involve increasing levels of neurotrophic factors like BDNF and NGF, promoting synaptic plasticity. empowher.com

Adaptogens : Compounds like Rhodiola rosea and Bacopa monnieri are plant-derived adaptogens. Their mechanisms involve modulating the body's stress response, often by influencing levels of cortisol and interacting with systems like the serotonin (B10506) and dopamine pathways, which differs from the more direct receptor modulation associated with racetams. empowher.com

Classical Stimulants : While this compound has stimulant-like effects, its mechanism is distinct from traditional stimulants like amphetamines, which primarily act as releasing agents and reuptake inhibitors of dopamine and norepinephrine (B1679862). empowher.comwikipedia.org

Nootropic Agent/ClassPrimary Mechanism of Action
This compoundModulation of dopaminergic and cholinergic receptor activity. echemi.comempowher.com
CDP-CholineProvides choline for acetylcholine synthesis. empowher.com
NoopeptModulates acetylcholine/glutamate systems; increases neurotrophic factors (BDNF). empowher.com
Bacopa MonnieriModulates serotonin and dopamine; antioxidant effects. empowher.com

Advanced Research Methodologies and Future Research Directions

In Silico Studies and Computational Pharmacology

Computational methods have become indispensable in modern drug discovery, allowing for rapid, cost-effective evaluation of chemical compounds. For phenylpiracetam hydrazide, these in silico approaches are crucial for elucidating its mechanism of action and identifying promising new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been employed to investigate its interaction with potential biological targets.

One key area of investigation has been the Synaptic Vesicle Protein 2A (SV2A), which is the molecular target for the anticonvulsant drug levetiracetam (B1674943) and its analogs. biointerfaceresearch.com A 2022 study utilized Molegro Virtual Docker (MVD) and AutoDock Vina to explore the binding of various racetams, including this compound, to the SV2A receptor. biointerfaceresearch.com The results indicated that this compound exhibits a strong binding affinity for SV2A, suggesting a potential mechanism for its observed anticonvulsant effects. biointerfaceresearch.comwikipedia.orgwikipedia.org The study compared its binding affinity to that of its parent compound, phenylpiracetam, and other known racetams. biointerfaceresearch.com

Table 1: Molecular Docking Scores of Selected Racetams with SV2A Receptor biointerfaceresearch.com

Compound MolDock Score Re-Rank Score H-Bond Affinity (kcal/mol)
Phenylpiracetam -78.316 -36.054 -3.7065 -5.2
This compound -79.91 -36.118 -3.298 -5.4
Nefiracetam -85.618 -14.223 -1.6552 -5.5

Data sourced from a 2022 study on racetam analogs as potential anti-convulsant agents. biointerfaceresearch.com

These docking studies are fundamental for visualizing potential interactions at the molecular level and generating hypotheses about the compound's mechanism of action, which can then be validated through further experimental research.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Following the identification of a promising lead like this compound, virtual screening can be used to explore vast chemical spaces for novel analogs with potentially improved properties.

In a notable in silico study, a library of approximately 2,500 racetam and racetam-like ligands was downloaded from the ZINC database and screened against the SV2A protein. biointerfaceresearch.com This large-scale screening aimed to identify novel compounds with high binding affinity. biointerfaceresearch.com The process involves docking each compound in the library to the target receptor and ranking them based on their predicted binding scores. biointerfaceresearch.com Through this method, 26 novel compounds were identified as potent agents, with one phenylpiracetam derivative highlighted as a prime candidate for further in vitro and in vivo studies due to its high affinity for SV2A and favorable predicted safety profile. biointerfaceresearch.com This approach accelerates the discovery of new chemical entities by prioritizing the synthesis and testing of only the most promising candidates, saving significant time and resources.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. nih.govmdpi.com In silico ADMET prediction tools use computational models to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized. nih.govscienceopen.com

For this compound and its derivatives, ADMET prediction has been integral to their evaluation. biointerfaceresearch.com Studies have utilized platforms like the SwissADME database and OSIRIS Property Explorer to assess properties such as blood-brain barrier (BBB) permeability, mutagenicity, tumorigenicity, and irritancy. biointerfaceresearch.com A derivative of phenylpiracetam identified through virtual screening was predicted to have good BBB permeability and a clean toxicity profile (no mutagenicity, tumorigenicity, or irritant effects). biointerfaceresearch.com Such predictions are vital for selecting compounds that are not only potent but also possess drug-like properties, increasing their chances of success in later stages of research and development.

Structural Biology and Conformational Analysis

Understanding the three-dimensional structure of a molecule and its possible conformations is essential for explaining its biological activity and for designing new, more effective compounds. Structural biology techniques provide this crucial atomic-level insight.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. While the crystal structure of this compound itself is not widely reported, a significant study in 2023 successfully characterized a derivative, 2-(4-phenyl-2-oxopyrrolidin-1-yl)-N'-isopropylideneacetohydrazide (PPAH), and its cocrystal. mdpi.comsemanticscholar.org

The study investigated a cocrystal of PPAH with 4-hydroxybenzamide (B152061) (HBD), revealing the intricate network of supramolecular synthons, such as hydrogen bonds, that dictate the crystal packing. mdpi.comresearchgate.net The analysis of the pure PPAH form and its cocrystal helped to identify how molecular synthons vary under the influence of different coformers. mdpi.comresearchgate.net Specifically, the research found similar molecular dimers in both the pure PPAH crystal and its cocrystal with HBD. researchgate.net This type of analysis is crucial for the field of crystal engineering, where the formation of cocrystals is explored as a strategy to improve the physicochemical properties of active pharmaceutical ingredients, such as solubility and bioavailability.

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations can determine the relative energies of different molecular conformations (conformers), providing insight into which shapes the molecule is most likely to adopt.

In conjunction with the crystallographic studies of PPAH, quantum chemical calculations were performed using the GAUSSIAN 09 program package and Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. mdpi.comsemanticscholar.orgresearchgate.net These calculations were carried out for the conformers of PPAH found in both its pure crystalline form and in its cocrystal. mdpi.comsemanticscholar.org

The results demonstrated that the energy differences for most of the PPAH conformers did not exceed 2 kcal/mol. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net This small energy difference suggests that the specific conformation adopted by the molecule is heavily influenced by the crystal packing forces and intermolecular interactions within the solid state, rather than being predetermined by a large intrinsic energy preference for a single conformation. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net Understanding the conformational flexibility and energetic landscape of this compound and its derivatives is key to comprehending how they interact with biological receptors and to designing analogs with optimized binding geometries.

Supramolecular Synthon Analysis

The study of supramolecular synthons, which are structural units within supermolecules that can be formed and broken by intermolecular interactions, is crucial for understanding the crystal engineering of this compound. Research has explored the cocrystallization of a derivative of this compound, specifically 2-(4-phenyl-2-oxopyrrolidin-1-yl)-N'-isopropylideneacetohydrazide (PPAH), with 4-hydroxybenzamide (HBD). mdpi.com

An X-ray diffraction study of the cocrystal PPAH·HBD·(acetone solvate) revealed the formation of molecular dimers. mdpi.comresearchgate.net This is in contrast to the molecular chains observed in cocrystals of the parent compound, phenylpiracetam (PPA), with 4-hydroxybenzoic acid (HBA). researchgate.net The analysis of these cocrystal structures highlighted a variety of supramolecular synthons, including amide-amide, amide-acid, acid-acid, and hydroxyl-hydroxyl interactions. researchgate.netgrafiati.com

Quantum chemical calculations have shown that the energy differences between various conformers of PPAH are minimal, suggesting that the packing conditions within the crystal lattice influence the molecule's final conformation. mdpi.com Further analysis of the crystal structures of PPAH in its pure form and within the cocrystal demonstrated that the geometrical parameters of the PPAH molecule are very similar in both states. mdpi.com This indicates a high degree of conformational stability.

The ability to predict the most probable supramolecular synthons is a significant step toward predicting the complete crystal structure of molecules with multiple potential binding sites. mdpi.com Models based on molecular electrostatic potentials (MEPs), hydrogen-bond energies (HBE), hydrogen-bond propensity (HBP), and hydrogen-bond coordination (HBC) are valuable tools in this endeavor. mdpi.com

Identification of Research Gaps and Future Avenues

Despite the foundational research, significant gaps remain in the understanding of this compound. The following areas represent promising avenues for future investigation.

Comprehensive Elucidation of Molecular Mechanism of Action

While the exact molecular mechanism of action for this compound is not fully understood, it is believed to modulate multiple neurotransmitter systems. It is thought to have a higher affinity for systems involving acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862). The compound's influence on the dopaminergic system is considered a key factor in its reported effects. Some research suggests it may increase the density of NMDA and AMPA receptors, which are crucial for synaptic plasticity.

Future research should aim to:

Identify specific receptor binding sites and affinities through comprehensive radioligand binding assays.

Elucidate the downstream signaling cascades activated by receptor interaction.

Investigate its effects on neurotransmitter synthesis, release, and reuptake in various brain regions.

Explore its influence on gene expression related to neuroplasticity and neuroprotection. limitlessbiochem.eu

Detailed Preclinical Pharmacokinetic Research

The replacement of the amide group in phenylpiracetam with a hydrazide group is reported to enhance its bioavailability, potentially due to improved penetration of the blood-brain barrier. However, detailed preclinical pharmacokinetic data is largely unavailable.

Future studies should systematically characterize:

Absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models.

Blood-brain barrier permeability using advanced in vitro and in vivo models. A study involving radiolabeled fonturacetam (B1677641) hydrazide ([99mTc] fonturacetam hydrazide) in mice showed a brain uptake of 8.8% of the injected dose per gram at 5 minutes post-injection. researchgate.netdntb.gov.ua

Identification of any metabolites and their potential pharmacological activity. Phenylpiracetam itself is not metabolized in the body and is excreted unchanged. researchgate.net

The impact of different formulations on the pharmacokinetic profile.

Long-Term Preclinical Studies on Neurological Outcomes

Current research primarily consists of short-term studies. To establish a more robust understanding of its potential, long-term preclinical investigations are necessary.

These studies should focus on:

Potential for tolerance or sensitization with prolonged use.

Long-term effects on neuronal morphology and synaptic density.

Evaluation of its neuroprotective efficacy in chronic models of neurodegenerative diseases.

Development and Characterization of Novel Hydrazide Derivatives

The hydrazide functional group offers a versatile platform for the synthesis of new derivatives with potentially improved properties. thieme-connect.comresearchgate.netnih.gov Research into other derivatives of phenylpiracetam, such as RGPU-95 (4-chlorophenylpiracetam) and methylphenylpiracetam, has already been undertaken. wikipedia.org

Future research in this area could involve:

Synthesis of a library of novel hydrazide derivatives of phenylpiracetam with systematic modifications to the core structure.

In silico screening and molecular docking studies to predict the binding affinity and potential activity of new compounds. biointerfaceresearch.com

In vitro and in vivo evaluation of the most promising derivatives for their nootropic and neuroprotective effects.

Structure-activity relationship (SAR) studies to identify the key molecular features responsible for desired pharmacological activity.

Q & A

Q. What is the standard synthesis protocol for phenylpiracetam hydrazide, and what critical parameters influence yield and purity?

this compound is synthesized by activating the carbonyl carbon of the parent compound (e.g., phenylpiracetam) using thionyl chloride, followed by reaction with hydrazine in a non-aqueous environment under microwave irradiation. Critical parameters include reaction time, temperature (optimized for microwave conditions), and the purity of hydrazine to avoid side reactions. Post-synthesis purification via recrystallization or chromatography ensures high purity (>98%) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the hydrazide moiety and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., 98% purity in commercial batches) .
  • Silver Nitrate Titration : To quantify hydrazide content and detect impurities .
  • Elemental Analysis : To verify molecular formula (C₁₂H₁₅N₃O₂) and stoichiometry .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological standardization is critical. For example:

  • Use controlled solvent systems (e.g., dimethyl sulfoxide for solubility testing).
  • Validate stability under storage conditions (e.g., -20°C in desiccated environments) using accelerated degradation studies .

Advanced Research Questions

Q. What strategies are effective for radiolabeling this compound for neuroimaging studies?

The hydrazide group’s electron-donating nitrogen and oxygen atoms enable chelation with transition metals like technetium-99m ([⁹⁹mTc]). A validated protocol involves:

  • Reacting this compound with [⁹⁹mTc]pertechnetate in the presence of a reducing agent (e.g., stannous chloride).
  • Quality control via radio-TLC to confirm labeling efficiency (>95%) and stability in physiological buffers .

Q. How can co-crystallization improve this compound’s pharmacokinetic properties?

Co-crystals with coformers like 4-hydroxybenzamide (HBD) enhance solubility and bioavailability. For example:

  • Design cocrystals using supramolecular synthons (e.g., hydrogen bonding between hydrazide and hydroxyl groups).
  • Characterize via X-ray diffraction and dissolution testing to confirm improved aqueous solubility .

Q. What methodologies resolve contradictions in neuropharmacological data (e.g., AMPA receptor binding vs. behavioral outcomes)?

  • Dose-Response Studies : Ensure linearity between administered dose and brain uptake (e.g., 5-minute post-injection tracer quantification in rodents) .
  • Receptor Binding Assays : Validate specificity using competitive antagonists (e.g., NBQX for AMPA receptors).
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation products .

Q. How can this compound be functionalized for targeted drug delivery systems?

The hydrazide moiety reacts with aldehydes under mild conditions to form hydrazone linkages. A scalable approach includes:

  • Conjugation with targeting ligands (e.g., folate or antibodies) via aldehyde-functionalized spacers.
  • Optimize reaction pH (4–6) and solvent (aqueous/organic mixtures) to achieve >90% coupling efficiency .

Methodological Considerations for Data Reproducibility

  • Purity Validation : Cross-check commercial batches (claimed 98–99% purity) using independent methods like HPLC and elemental analysis .
  • Stereochemical Control : Specify enantiomeric form (e.g., racemic vs. resolved) in experimental protocols, as chirality impacts receptor binding .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring p < 0.05 thresholds .

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Phenylpiracetam hydrazide

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